molecular formula C18H20F3N3O B6446100 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine CAS No. 2549055-77-6

2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B6446100
CAS No.: 2549055-77-6
M. Wt: 351.4 g/mol
InChI Key: XXOWJZTUWRQPPD-UHFFFAOYSA-N
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Description

2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound characterized by the presence of a pyrazine ring substituted with a piperidine moiety and a trifluoromethylphenyl group

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s known that similar compounds can act as antagonists to certain receptors . The compound may interact with its targets, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which is a type of carbon-carbon bond-forming reaction. This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Result of Action

Similar compounds have been known to produce certain neurotransmitters . The production of these neurotransmitters can lead to various physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as piperidine or its derivatives.

    Introduction of the Trifluoromethylphenyl Group:

    Coupling with Pyrazine: The final step involves coupling the substituted piperidine with a pyrazine derivative under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyridine
  • 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]benzene

Uniqueness

Compared to similar compounds, 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)16-3-1-2-15(10-16)12-24-8-4-14(5-9-24)13-25-17-11-22-6-7-23-17/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOWJZTUWRQPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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